N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-4-15-9-11-16(12-10-15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUSXAGABHHXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a complex organic compound belonging to the class of pyridazine derivatives. Its unique molecular structure, characterized by a pyridazine ring and various substituents, suggests significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The compound features several key structural elements:
- Pyridazine Ring : A six-membered heterocyclic ring that contributes to the compound's stability and reactivity.
- Methoxy and Ethyl Substituents : These groups enhance solubility and may influence biological interactions.
- Carboxamide Functionality : This group is often associated with biological activity, particularly in drug design.
Biological Activity Overview
Recent studies have indicated that this compound exhibits diverse biological activities, including:
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit the growth of various cancer cell lines. The mechanisms involved may include apoptosis induction and modulation of key signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Initial research indicates that it may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
The biological activities of this compound are believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammatory responses.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies
- Anticancer Activity : In a study evaluating its effects on colon cancer cells, this compound demonstrated significant inhibition of cell growth at concentrations ranging from 0 to 15 μg/mL. The treatment induced apoptotic cell death and increased expression levels of cleaved caspases, suggesting a mechanism involving apoptosis through death receptor pathways .
- Anti-inflammatory Effects : Research indicated that this compound reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential use in conditions characterized by excessive inflammation.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| 4-Methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxo-pyridazine | Antimicrobial | Interaction with microbial enzymes |
| N-(2,4-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-pyridazine | Anticancer | Inhibition of tubulin polymerization |
Comparison with Similar Compounds
(a) N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
- Key substituents :
- Position 1: 2-methylphenyl (steric bulk).
- Position 3: Carboxamide linked to 4-ethylphenyl (enhanced lipophilicity).
- Position 4: Methoxy group (moderate polarity).
(b) Dimethyl 2-[[4-methoxy-1-(2-methylphenyl)-6-oxo-pyridazine-3-carbonyl]amino]benzene-1,4-dicarboxylate (Compound 0199)
- Binding affinity: Lowest reported in its class (-5.0 kcal/mol), attributed to ester substitution .
- Molecular formula : C₂₅H₂₃N₃O₈ (higher polarity due to ester groups).
(c) N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
- Key differences :
- Position 1: Methyl group (less steric hindrance vs. 2-methylphenyl).
- Carboxamide substituent: 4-methoxyphenyl (lower lipophilicity vs. 4-ethylphenyl).
- Molecular formula : C₁₃H₁₃N₃O₃ (smaller size, logP ~2.1), suggesting better solubility but reduced membrane permeability compared to the target compound .
Binding Affinity Trends
- Benzylamine derivatives : Exhibit superior binding affinity to phenyl-substituted carboxamides, likely due to flexible benzyl groups accommodating protein active sites .
- Carboxamides vs. esters : Carboxamides generally show higher affinity than esters (e.g., Compound 0199’s -5.0 kcal/mol vs. benzylamine derivatives’ -8.0 to -9.0 kcal/mol) due to hydrogen-bonding interactions .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Table 2: Substituent Impact on Properties
| Substituent | Effect on Lipophilicity | Effect on Binding Affinity |
|---|---|---|
| 4-Ethylphenyl (carboxamide) | ↑↑ (high) | Neutral (untested) |
| 4-Methoxyphenyl (carboxamide) | ↑ (moderate) | Neutral (untested) |
| Ester groups (e.g., 0199) | ↓ (polar) | ↓↓ (low affinity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
